Cas no 1781571-34-3 (3-Amino-1-(2-bromo-6-chlorophenyl)propan-1-ol)

3-Amino-1-(2-bromo-6-chlorophenyl)propan-1-ol is a bromo- and chloro-substituted phenylpropanolamine derivative with potential applications in pharmaceutical and organic synthesis. Its structure features both amino and hydroxyl functional groups, making it a versatile intermediate for the preparation of biologically active compounds. The presence of bromo and chloro substituents on the phenyl ring enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further derivatization. The compound’s chiral center allows for enantioselective synthesis, which is critical in drug development. Its stability and well-defined reactivity profile make it suitable for use in research and fine chemical manufacturing.
3-Amino-1-(2-bromo-6-chlorophenyl)propan-1-ol structure
1781571-34-3 structure
Product Name:3-Amino-1-(2-bromo-6-chlorophenyl)propan-1-ol
CAS No:1781571-34-3
MF:C9H11BrClNO
MW:264.54674077034
CID:6161465
PubChem ID:84711243
Update Time:2025-10-29

3-Amino-1-(2-bromo-6-chlorophenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1895819
    • 1781571-34-3
    • 3-amino-1-(2-bromo-6-chlorophenyl)propan-1-ol
    • 3-Amino-1-(2-bromo-6-chlorophenyl)propan-1-ol
    • Inchi: 1S/C9H11BrClNO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8,13H,4-5,12H2
    • InChI Key: HNJSDJXZIGLISL-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=C(C=1C(CCN)O)Cl

Computed Properties

  • Exact Mass: 262.97125g/mol
  • Monoisotopic Mass: 262.97125g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 46.2Ų

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Additional information on 3-Amino-1-(2-bromo-6-chlorophenyl)propan-1-ol

Comprehensive Overview of 3-Amino-1-(2-bromo-6-chlorophenyl)propan-1-ol (CAS No. 1781571-34-3)

The compound 3-Amino-1-(2-bromo-6-chlorophenyl)propan-1-ol (CAS No. 1781571-34-3) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a bromo-chlorophenyl moiety and an amino-propanol chain, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and enzyme inhibitors.

In recent years, the demand for halogenated aromatic compounds like 3-Amino-1-(2-bromo-6-chlorophenyl)propan-1-ol has surged, driven by advancements in medicinal chemistry and precision agriculture. This compound's electron-withdrawing properties, attributed to the bromo and chloro substituents, enhance its reactivity in cross-coupling reactions, a hot topic in synthetic chemistry. Users searching for "CAS 1781571-34-3 supplier" or "bromo-chlorophenyl derivatives" often seek high-purity samples for structure-activity relationship (SAR) studies.

The synthesis of 3-Amino-1-(2-bromo-6-chlorophenyl)propan-1-ol typically involves multi-step organic reactions, including Grignard additions and reductive amination. Its chiral center at the propanol carbon opens avenues for enantioselective synthesis, a trending area in green chemistry. Laboratories focusing on asymmetric catalysis frequently inquire about its optical purity and stereochemical stability, reflecting the growing emphasis on sustainable synthesis methods.

From a pharmacological perspective, this compound's aryl-amine scaffold is analogous to several CNS-active drugs, sparking interest in its blood-brain barrier (BBB) permeability. Queries like "3-Amino-1-(2-bromo-6-chlorophenyl)propan-1-ol biological activity" often arise in forums discussing neurotherapeutics. Its potential as a precursor for antidepressant or antipsychotic analogs aligns with the current focus on mental health drug development.

In agrochemical applications, the compound's halogenated phenyl group contributes to pesticide and herbicide formulations, addressing the need for eco-friendly crop protection. Searches for "1781571-34-3 agricultural use" correlate with the rising demand for low-toxicity alternatives in integrated pest management (IPM) systems. Its polar propanolamine segment also suggests utility in soil mobility studies.

Analytical characterization of CAS 1781571-34-3 employs techniques like HPLC, NMR, and mass spectrometry, with users frequently searching for "3-Amino-1-(2-bromo-6-chlorophenyl)propan-1-ol spectral data". The compound's UV absorption properties make it relevant in photostability testing, a critical parameter in formulation science. Recent publications highlight its role in fluorescence labeling for bioimaging applications.

Regulatory-wise, proper handling of 3-Amino-1-(2-bromo-6-chlorophenyl)propan-1-ol requires adherence to REACH and GLP standards, with searches for "1781571-34-3 safety data sheet" reflecting industry compliance needs. Its biodegradability profile is under investigation, coinciding with the circular economy movement in chemical manufacturing.

Future research directions may explore its metal-organic framework (MOF) incorporation for catalysis or its derivatization into ionic liquids for green solvents. The compound's versatility ensures its relevance in answering contemporary challenges across life sciences and material innovation.

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